molecular formula C16H19NO5S B562137 D-Alanine Benzyl Ester Benzenesulfonic Acid Salt CAS No. 22839-12-9

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt

Cat. No.: B562137
CAS No.: 22839-12-9
M. Wt: 337.39
InChI Key: NMAWDKFSKUHNLF-DDWIOCJRSA-N
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Preparation Methods

The synthesis of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt typically involves the esterification of D-Alanine with benzyl alcohol, followed by the sulfonation with benzenesulfonic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity.

Chemical Reactions Analysis

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt undergoes various chemical reactions, including:

Scientific Research Applications

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies related to protein structure and function.

Mechanism of Action

The mechanism of action of D-Alanine Benzyl Ester Benzenesulfonic Acid Salt involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to D-Alanine Benzyl Ester Benzenesulfonic Acid Salt include:

Biological Activity

D-Alanine Benzyl Ester Benzenesulfonic Acid Salt (D-ABBS) is a chemical compound with significant implications in biochemistry and medicinal chemistry. Its molecular formula is C15_{15}H17_{17}N1_{1}O4_{4}S, and it has a molecular weight of approximately 337.39 g/mol. The compound is synthesized through the reaction of D-Alanine benzyl ester with benzenesulfonic acid, resulting in a salt that exhibits unique solubility and reactivity properties. This article explores the biological activities associated with D-ABBS, including its role in enzyme modulation, potential therapeutic applications, and comparative analysis with similar compounds.

Enzyme Modulation

D-ABBS has been shown to interact with various enzymes, influencing their activity and thus affecting metabolic pathways. Research indicates that D-ABBS can act as an inhibitor or activator of specific enzymes, which is critical for understanding its pharmacological potential. For instance, studies have demonstrated that the compound can modulate enzyme activity related to protein synthesis and degradation pathways, making it a valuable tool in drug discovery and development .

Case Studies

  • Enzyme Inhibition : A study on carbonic anhydrase inhibitors (CAIs) found that derivatives of amino acids, including those similar to D-ABBS, displayed significant inhibitory activity against specific isoforms of carbonic anhydrase. These findings suggest that modifications to the amino acid structure can enhance biological activity .
  • Antimicrobial Activity : In a comparative analysis of amino acid derivatives, compounds similar to D-ABBS were tested against various bacterial strains. Results indicated that certain structural modifications could lead to enhanced antibacterial efficacy .

Comparative Analysis

To better understand the unique properties of D-ABBS, it is useful to compare it with other related compounds:

Compound NameUnique PropertiesBiological Activity
This compoundHigher solubility; specific reactivityPotential enzyme modulator; possible antimicrobial effects
L-Alanine Benzyl Ester Benzenesulfonic Acid SaltDifferent stereochemistryVaries in biological activity due to stereochemical differences
D-Alanine Methyl Ester Benzenesulfonic Acid SaltSmaller alkyl groupMay affect solubility and reactivity compared to benzyl ester
D-Alanine Ethyl Ester Benzenesulfonic Acid SaltIntermediate propertiesPotentially moderate biological activity between methyl and benzyl esters

This comparison highlights how variations in the ester group can influence solubility and biological activity, underscoring the importance of structural modifications in drug design.

Properties

IUPAC Name

benzenesulfonic acid;benzyl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWDKFSKUHNLF-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675538
Record name Benzenesulfonic acid--benzyl D-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22839-12-9
Record name Benzenesulfonic acid--benzyl D-alaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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